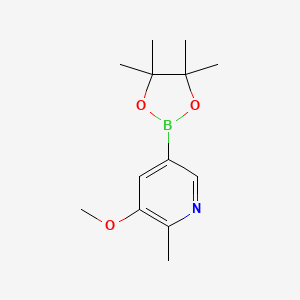

2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, more commonly known as DFMTF-DTB, is a heterocyclic organic compound that has recently gained attention in the scientific community due to its versatile applications in a range of fields. This compound has been used in the synthesis of various other compounds, as a catalyst in various chemical reactions, and as a tool in the development of new drugs. It has also been used in the study of biochemical and physiological processes, as well as in the development of new laboratory experiments.

Applications De Recherche Scientifique

Crystal Structure and Synthesis

- The crystal structure of a related compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was analyzed, highlighting its orthorhombic lattice structure and tetracoordinated boron atom (Seeger & Heller, 1985).

- A study focused on synthesizing novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives, demonstrating their potential application in Liquid Crystal Display technology and as therapeutics for Neurodegenerative diseases (Das et al., 2015).

Application in Polymer Synthesis

- A study investigated the Suzuki-Miyaura coupling polymerization of a monomer containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding polymers with narrow molecular weight distribution and potential applications in materials science (Yokozawa et al., 2011).

Molecular Structure Analysis

- Research on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds provided insights into their molecular structure and physicochemical properties, using techniques like X-ray diffraction and density functional theory (Huang et al., 2021).

Application in Organic/Inorganic Semiconductor Hybrid Particles

- Functionalized polyfluorenes containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane were synthesized and used to create hybrid particles with cadmium selenide quantum dots, showcasing potential in nanotechnology and electronics (de Roo et al., 2014).

Catalysis and Chemical Reactions

- A study on the rhodium-catalyzed arylation of fullerene (C60) with organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighted its role in catalysis and potential in materials science (Martínez et al., 2015).

Electrochemical Properties

- Electrochemical analyses of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, were conducted to explore their applications in electrochemistry and synthesis (Tanigawa et al., 2016).

Applications in Solar Cells

- Arylamine derivatives containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane were synthesized for use as hole transporting materials in perovskite solar cells, indicating their significance in renewable energy technology (Liu et al., 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 2-methoxy-4,5-difluoroacetophenone with tetramethyl-1,3-propanediamine followed by the reaction of the resulting imine with boron trifluoride diethyl etherate.", "Starting Materials": [ "2-methoxy-4,5-difluoroacetophenone", "tetramethyl-1,3-propanediamine", "boron trifluoride diethyl etherate" ], "Reaction": [ "Step 1: 2-methoxy-4,5-difluoroacetophenone is reacted with tetramethyl-1,3-propanediamine in the presence of a base such as potassium carbonate to form the corresponding imine.", "Step 2: The resulting imine is then reacted with boron trifluoride diethyl etherate to form 2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] } | |

Numéro CAS |

2380272-28-4 |

Nom du produit |

2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Formule moléculaire |

C13H17BF2O3 |

Poids moléculaire |

270.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148695.png)